1-Butene

Description

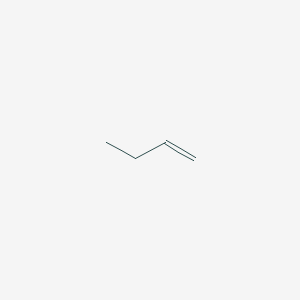

Structure

3D Structure

Properties

IUPAC Name |

but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7 | |

| Record name | 1-Butene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6993-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131724-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82983-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic poly(1-butene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026746 | |

| Record name | 1-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-110 °F (NTP, 1992), Flammable gas | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas | |

CAS No. |

106-98-9, 9003-28-5 | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY001N554L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C | |

| Record name | 1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18041 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Butene chemical formula and structure

An In-depth Technical Guide to 1-Butene

This guide provides a comprehensive overview of 1-butene, including its chemical formula, structure, properties, synthesis, and applications. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Formula and Structure

1-Butene, also known as but-1-ene or α-butylene, is a linear alpha-olefin.[1] It is one of the four isomers of butene.

Structural Formula : CH₃CH₂CH=CH₂[1][3]

The structure consists of a four-carbon chain with a double bond between the first and second carbon atoms.[3][5]

Skeletal Structure:

Physicochemical Properties

1-Butene is a colorless gas with a slightly aromatic odor.[1][6] It is highly flammable and insoluble in water.[6][7][8] The quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 56.1063 g/mol | [2] |

| Boiling Point | -6.47 °C (20.35 °F; 266.68 K) | [1] |

| Melting Point | -185.3 °C (-301.5 °F; 87.8 K) | [1] |

| Density | 0.62 g/cm³ | [1] |

| Vapor Density (relative to air) | 1.93 | [7] |

| Vapor Pressure | 3480 mmHg at 70°F (21.1°C) | [7] |

| Flash Point | -110°F (-79°C) | [7] |

| Autoignition Temperature | 723°F (384°C) | [7] |

| Lower Explosive Limit (LEL) | 1.6% | [7] |

| Upper Explosive Limit (UEL) | 9.3% | [7] |

| log Kow (Octanol-water partition coefficient) | 2.40 | [9] |

| Henry's Law Constant | 0.233 atm·m³/mol at 25 °C | [9] |

| Water Solubility | Insoluble | [7] |

Synthesis and Manufacturing

1-Butene is produced industrially and in the laboratory through various methods.

Industrial Production:

-

Separation from C₄ Refinery Streams: 1-Butene is separated from crude C₄ streams produced during the cracking process in refineries. This process yields a mixture of 1-butene and 2-butenes.[1][10]

-

Ethylene Dimerization: This method produces only the terminal alkene, 1-butene, resulting in a high-purity product.[1] An estimated 12 billion kilograms were produced in 2011.[1]

-

Dehydrogenation of Butane: Butenes can also be prepared by the catalytic dehydrogenation of butane.[10]

Laboratory Synthesis:

-

Grignard Reaction: A common laboratory synthesis involves the reaction of a Grignard reagent, such as methylmagnesium iodide (CH₃MgI), with an allyl halide, like allyl chloride (CH₂=CHCH₂Cl).[11][12]

Below is a diagram illustrating the synthesis of 1-Butene via the Grignard reaction.

Reactivity and Chemical Reactions

As an unsaturated aliphatic hydrocarbon, 1-butene is generally more reactive than alkanes.[6][7] The presence of the carbon-carbon double bond is the center of its reactivity.

-

Polymerization: 1-Butene undergoes exothermic addition polymerization in the presence of catalysts to produce polybutylene.[1][7]

-

Hydration: The reaction of 1-butene with steam (water) in the presence of an acid catalyst is an addition reaction that leads to the formation of two structural isomers: butan-1-ol and butan-2-ol.[13]

-

Reaction with Hydrogen and Halogens: 1-butene reacts with hydrogen (H₂) in the presence of a catalyst like platinum (Pt) and with bromine (Br₂) in carbon tetrachloride (CCl₄).[14]

-

Reaction with Strong Oxidizers: It can react vigorously with strong oxidizing agents.[6][7]

-

Decomposition: At high temperatures (around 500°C), 1-butene can decompose into smaller hydrocarbons like methane, propylene, and ethylene.[15]

The following diagram illustrates the hydration of 1-butene.

Experimental Protocols

A. Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction (Illustrative Protocol)

While not a direct synthesis of 1-butene, this protocol for a derivative illustrates a common reaction type for alkenes and is provided as a representative experimental procedure.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask with a magnetic stir bar, rubber septum, thermometer, and nitrogen inlet is assembled.

-

Reagent Preparation: Propyltriphenylphosphonium bromide (10.0 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (THF) (50 mL). The suspension is cooled to 0°C.

-

Ylide Formation: n-Butyllithium (10.0 mmol) is added dropwise, maintaining the temperature below 5°C. The solution turns a deep orange/reddish color, indicating ylide formation.

-

Reaction with Aldehyde: Benzaldehyde (10.0 mmol) is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is transferred to a separatory funnel, and diethyl ether and water are added. The organic layer is collected, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (E)-1-Phenyl-1-butene.[16]

B. Spectroscopic Characterization

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of 1-butene shows characteristic absorption bands for the C=C stretching vibration at approximately 1640-1645 cm⁻¹.

-

Prominent C-H stretching vibrations associated with the RCH=CH₂ group are observed around 3010-3095 cm⁻¹ and 905-995 cm⁻¹.

-

C-H stretching vibrations for the methyl group appear at about 2860-2975 cm⁻¹.

-

The region from approximately 400 to 1500 cm⁻¹ is considered the fingerprint region, which is unique for 1-butene.[17]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The ¹H NMR spectrum of 1-butene in a solvent like CDCl₃ shows distinct signals for the different types of protons.

-

The terminal =CH₂ protons, the internal =CH- proton, the adjacent -CH₂- group, and the terminal -CH₃ group all have characteristic chemical shifts.

-

For 1-butene adsorbed in NaX zeolites, the chemical shifts can be influenced by the environment.[18][19]

-

Applications

1-Butene is a significant chemical intermediate with several key applications:

-

Polymer Production: It is used as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).[1][8] It is also the monomer for polybutylene, which is used in piping.[1]

-

Precursor for other Chemicals: 1-Butene serves as a precursor for the synthesis of butylene oxide, butanone (methyl ethyl ketone - MEK), and maleic anhydride.[1][4][8]

-

Synthetic Rubber: It is used as a monomer in the production of polybutadiene rubber (PBR), a component in tire manufacturing.[8]

Safety

1-Butene is an extremely flammable gas that forms explosive mixtures with air.[6] At high concentrations, it can act as an asphyxiant or a slight anesthetic.[7] It is incompatible with strong oxidizing agents, halogens, and other reactive materials.[6] Proper handling in well-ventilated areas, such as a fume hood, is essential.[7]

References

- 1. 1-Butene - Wikipedia [en.wikipedia.org]

- 2. 1-Butene [webbook.nist.gov]

- 3. study.com [study.com]

- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 5. youtube.com [youtube.com]

- 6. 1-BUTENE | 106-98-9 [chemicalbook.com]

- 7. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 1-Butene Properties, Production & Applications | Rayeneh [rayeneh.com]

- 9. 1-Butene | C4H8 | CID 7844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-BUTENE synthesis - chemicalbook [chemicalbook.com]

- 11. For synthesis of 1-butene, `CH_(3)MgI` should be treated with [allen.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. But-1-ene reacts with steam as shown to form a mixture of two structu - askIITians [askiitians.com]

- 14. m.youtube.com [m.youtube.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. benchchem.com [benchchem.com]

- 17. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Physical and thermodynamic properties of 1-Butene

An In-depth Technical Guide to the Physical and Thermodynamic Properties of 1-Butene

Audience: Researchers, scientists, and drug development professionals. Topic: .

Introduction

1-Butene (also known as but-1-ene or α-butylene) is a linear alpha-olefin with the chemical formula C₄H₈.[1] It is a colorless, flammable gas at standard temperature and pressure with a slightly aromatic odor.[1][2] As one of the four isomers of butene, its terminal carbon-carbon double bond makes it a valuable intermediate and monomer in the chemical industry.[1][2] 1-Butene is a key comonomer in the production of various types of polyethylene, particularly linear low-density polyethylene (LLDPE), and is a precursor for producing polybutylene, butylene oxide, and the industrial solvent butan-2-one (MEK).[2][3] This document provides a comprehensive overview of its essential physical and thermodynamic properties, outlines the experimental methods for their determination, and illustrates key chemical pathways.

Physical Properties of 1-Butene

The physical properties of 1-Butene are crucial for its handling, storage, and application in industrial processes. These properties have been summarized in the table below.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Identity | ||||

| IUPAC Name | But-1-ene | - | - | [4] |

| Molecular Formula | C₄H₈ | - | - | [4] |

| Molar Mass | 56.1063 | g/mol | - | [4] |

| CAS Registry Number | 106-98-9 | - | - | [4] |

| Phase Transition Points | ||||

| Boiling Point | -6.47 (266.68 K) | °C | at 1 atm | [2] |

| Melting Point | -185.3 (87.8 K) | °C | - | [2] |

| Triple Point | -185.35 (87.8 K) | °C | - | [3] |

| Critical Point Data | ||||

| Critical Temperature | 146.35 - 146.60 | °C | - | [3][5] |

| Critical Pressure | 40.2 (4.02 MPa) | bar | - | [3] |

| Critical Density | 232.81 | kg/m ³ | - | [3] |

| Density | ||||

| Liquid Density | 0.62 | g/cm³ | at saturation | [1] |

| Vapor Density | 1.93 | - | Relative to Air (Air=1) | [6] |

| Other Properties | ||||

| Vapor Pressure | 248 (1860 mmHg) | kPa | at 25 °C | [7] |

| Solubility in Water | 0.221 | g/100 mL | - | [2] |

| Refractive Index | 1.3962 | nD | - | [2][8] |

| Surface Tension | 12.5 | dynes/cm | at 20 °C | [9] |

| Dipole Moment | 0.34 | D | - | [10] |

| Acentric Factor | 0.191 | - | - | [11] |

| log Kow (Octanol/Water) | 2.40 | - | - | [5] |

Thermodynamic Properties of 1-Butene

Thermodynamic data are essential for designing and optimizing chemical reactors, separation processes, and safety protocols involving 1-Butene.

| Property | Value | Units | Conditions | Source(s) |

| Enthalpy | ||||

| Enthalpy of Formation (Gas) | 1.17 ± 0.63 | kJ/mol | Standard State (298.15 K) | [12] |

| Enthalpy of Combustion (Gas) | -2716.4 ± 0.8 | kJ/mol | Standard State (298.15 K) | [12] |

| Enthalpy of Vaporization | 22.07 | kJ/mol | at Normal Boiling Point | [13] |

| Enthalpy of Fusion | 3.77 | kJ/mol | at Triple Point | [11] |

| Heat Capacity | ||||

| Gas Heat Capacity (Cp) | 85.56 | J/(mol·K) | at 298.15 K, 1 bar | [12] |

| Liquid Heat Capacity (Cp) | 128.96 | J/(mol·K) | at 126.96 K | [14] |

| Entropy & Gibbs Free Energy | ||||

| Standard Molar Entropy (Gas) | 306.14 ± 0.42 | J/(mol·K) | Standard State (298.15 K) | [12] |

| Gibbs Free Energy of Formation | 72.38 | kJ/mol | Standard State (298.15 K) | [11] |

Experimental Protocols

The accurate determination of physical and thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for measuring key properties of 1-Butene.

Vapor Pressure Determination (Static Method)

Vapor pressure, the pressure exerted by a vapor in equilibrium with its liquid phase at a given temperature, is a critical parameter for safety and process design.

-

Principle: The static method involves placing the purified liquid sample in a sealed, evacuated container equipped with a pressure transducer and a temperature control system. The pressure of the vapor phase above the liquid is measured at various controlled temperatures once thermal equilibrium is achieved.

-

Apparatus: A thermostatted vessel (cryostat or oil bath), a pressure measurement device (manometer or transducer), a temperature sensor (platinum resistance thermometer), and a vacuum system.

-

Procedure:

-

Sample Preparation: The 1-Butene sample is first purified, typically by fractional distillation, to remove impurities, especially dissolved gases and more volatile components.

-

System Evacuation: The sample is introduced into the measurement vessel, which is then connected to a vacuum pump. The sample is frozen (e.g., with liquid nitrogen), and the system is evacuated to remove any air or non-condensable gases. The vessel is then sealed.

-

Temperature Control: The sealed vessel is placed in a thermostat bath. The temperature of the bath is precisely controlled and allowed to stabilize at the desired setpoint.

-

Equilibrium and Measurement: The sample is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is recorded. This process is repeated across a range of temperatures to generate a vapor pressure curve.[15]

-

Data Analysis: The collected pressure-temperature data are often fitted to a thermodynamic equation, such as the Antoine or Clausius-Clapeyron equation, to model the vapor pressure relationship.

-

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the heat capacity of liquids and solids.[16] It measures the difference in heat flow between a sample and a reference as a function of temperature.[16]

-

Principle: The heat capacity (Cp) is calculated by comparing the heat flow required to change the temperature of the sample to that of a known standard (typically sapphire) under the same conditions.[17][18]

-

Apparatus: A differential scanning calorimeter, hermetically sealed sample pans (e.g., aluminum), and a sapphire standard.

-

Procedure (Three-Step Method):

-

Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC cell. The system is subjected to a programmed temperature ramp (e.g., heating at 10 °C/min) over the desired temperature range. This scan measures the instrumental baseline (heat flow difference between the two empty pans).[17]

-

Standard Run: A standard material with a precisely known heat capacity, such as a sapphire disc, is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.

-

Sample Run: The standard is replaced with a known mass of the 1-Butene sample, which must be hermetically sealed to prevent evaporation. The identical temperature program is run again.

-

Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation:

Cp,sample(T) = (Cp,std(T) × m_std / m_sample) × (ΔQ_sample(T) - ΔQ_baseline(T)) / (ΔQ_std(T) - ΔQ_baseline(T))

where m is mass, and ΔQ is the measured heat flow for the sample, standard (std), and baseline runs.[19]

-

Enthalpy of Combustion (Bomb Calorimetry)

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion under constant volume conditions.

-

Principle: A known mass of the sample is completely burned in an excess of high-pressure oxygen inside a sealed, robust container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature increase is measured.

-

Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a crucible, a firing wire, and a high-precision thermometer.

-

Procedure:

-

Sample Preparation: A precise mass of liquid 1-Butene is sealed in a container suitable for combustion (e.g., a polyester bag) and placed in the crucible inside the bomb.

-

Assembly: A known volume of water is added to the bomb to saturate the internal atmosphere, and a fusible wire is positioned to contact the sample. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The initial temperature is recorded. The sample is then ignited by passing an electric current through the firing wire. The temperature of the water bath is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The heat capacity of the calorimeter (calorimeter constant), determined by combusting a standard like benzoic acid, is used to calculate the total heat released. This value is then converted to the standard enthalpy of combustion per mole of 1-Butene.

-

Visualizations: Pathways and Phase Behavior

To illustrate the chemical utility and physical behavior of 1-Butene, the following diagrams are provided.

Caption: Key industrial reaction pathways originating from 1-Butene.

Caption: Phase transitions of a substance like 1-Butene.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 1-Butene - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 4. 1-Butene [webbook.nist.gov]

- 5. 1-Butene | C4H8 | CID 7844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. brainly.com [brainly.com]

- 8. chembk.com [chembk.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. 1-butene [stenutz.eu]

- 11. 1-Butene (CAS 106-98-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 1-Butene [webbook.nist.gov]

- 13. 1-Butene [webbook.nist.gov]

- 14. 1-Butene [webbook.nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

Synthesis and production of 1-Butene from ethylene dimerization

An In-depth Technical Guide to the Synthesis and Production of 1-Butene from Ethylene Dimerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butene is a crucial linear alpha-olefin with significant applications in the chemical industry, primarily as a comonomer in the production of polyethylene, such as linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[1][2] Its incorporation into the polymer chain allows for the control of resin density by introducing short-chain branching.[1] While various methods exist for 1-butene production, the selective dimerization of ethylene stands out as an economically viable route for generating high-purity 1-butene.[1][2] This technical guide provides a comprehensive overview of the synthesis and production of 1-butene via ethylene dimerization, focusing on catalytic systems, reaction mechanisms, experimental protocols, and key process parameters.

The dimerization of ethylene is a catalytic process that selectively couples two ethylene molecules to form 1-butene. The reaction is governed by the choice of catalyst and reaction conditions, which influence the selectivity towards 1-butene over other potential products like 2-butene, hexenes, and higher oligomers or polymers.[1][3] Industrial processes, such as the AlphaButol® process, have been developed to optimize this conversion on a large scale.[4]

Catalytic Systems for Ethylene Dimerization

A variety of catalytic systems have been developed for the selective dimerization of ethylene to 1-butene. These can be broadly classified into homogeneous and heterogeneous catalysts, with transition metals like titanium, nickel, and chromium at their core.

Titanium-Based Catalysts

Titanium-based catalysts are among the most commercially significant for 1-butene production, notably used in the AlphaButol® process.[1][4] These systems typically consist of a titanium precursor, such as titanium tetrabutoxide (Ti(OC₄H₉)₄), and a co-catalyst or activator, most commonly an organoaluminum compound like triethylaluminum (TEA).[1]

The addition of modifiers or promoters can significantly enhance the catalyst's performance. For instance, the use of 1,2-dichloroethane (EDC) as a promoter has been shown to improve 1-butene selectivity and yield while reducing the formation of undesirable by-products and polymers.[1] Other modifiers like tetrahydrofuran (THF), 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), and tetrahydropyran (THP) have also been investigated to optimize catalyst activity and selectivity.[1][3]

Nickel-Based Catalysts

Nickel-based catalysts represent another important class for ethylene dimerization and are utilized in processes developed by Phillips.[3] These can be both homogeneous and heterogeneous systems.[3] A notable example of a highly selective heterogeneous catalyst is a metal-organic framework (MOF), Ni(II)-MFU-4l, which has demonstrated record selectivity for 1-butene.[5][6] These catalysts often require an activator, such as methylaluminoxane (MAO).[6]

Recent research has also focused on nickel-containing zeolite catalysts, such as H–Ni@Y, which can achieve exceptional 1-butene formation rates and high selectivity without the need for co-catalysts.[7][8]

Other Catalytic Systems

Chromium-based and cobalt-based catalysts have also been explored for ethylene dimerization.[3][9] For instance, a Cr-promoted cobalt oxide on a carbon catalyst has been shown to produce 1-butene with high selectivity without the use of a co-catalyst.[9]

Reaction Mechanisms

The mechanism of ethylene dimerization to 1-butene has been a subject of extensive research, with two primary pathways being proposed: the Cossee-Arlman mechanism and the metallacycle mechanism.

Cossee-Arlman Mechanism

The Cossee-Arlman mechanism is widely accepted for many transition metal-catalyzed olefin polymerizations and oligomerizations.[5][10] In the context of ethylene dimerization, this mechanism involves the following key steps:

-

Activation: The catalyst precursor is activated by the co-catalyst (e.g., TEA) to form an active metal-alkyl species.

-

Ethylene Coordination and Insertion: An ethylene molecule coordinates to the active metal center and subsequently inserts into the metal-alkyl bond, forming a growing alkyl chain.

-

Second Ethylene Insertion: A second ethylene molecule inserts into the newly formed metal-alkyl bond, extending the chain to a four-carbon unit.

-

β-Hydride Elimination: The 1-butene product is released through a β-hydride elimination step, regenerating a metal-hydride species which can then react with another ethylene molecule to restart the catalytic cycle.

Theoretical studies suggest that the Cossee-Arlman mechanism is the more probable route for selective dimerization with titanium-based catalysts, as it presents a lower rate-determining reaction barrier.[10]

Metallacycle Mechanism

An alternative pathway is the metallacycle mechanism. This mechanism involves the oxidative coupling of two ethylene molecules at the metal center to form a metallacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of 1-butene. However, density functional theory (DFT) studies have indicated that for some catalyst systems, this pathway is less likely to lead to selective dimerization and has a higher probability of forming larger oligomers like 1-hexene.[10]

Quantitative Data on Catalyst Performance

The performance of different catalytic systems is evaluated based on ethylene conversion, selectivity to 1-butene, and catalyst productivity or turnover frequency. The following tables summarize key performance data from various studies.

| Catalyst System | Co-catalyst/Promoter | Temperature (°C) | Pressure (bar) | Ethylene Conversion (%) | 1-Butene Selectivity (%) | Reference |

| Ti(OC₄H₉)₄/TEA | THF/EDC | 55 - 60 | 22 | High | >90 | [1] |

| Ni(10%)-MFU-4l | MAO | 0 - 25 | 30 - 50 | High | up to 96.2 | [6][11] |

| H–Ni@Y | None | 60 | - | High | 83.6 | [8] |

| Cr-promoted CoOX/N-C | None | 80 | 31 | 8.9 - 31.5 | 53.5 - 82.4 | [9] |

Table 1: Comparison of Different Catalytic Systems for Ethylene Dimerization.

| Parameter | Effect on Performance |

| Temperature | Increasing temperature generally increases reaction rate but can decrease 1-butene selectivity and increase polymer formation.[1] |

| Pressure | Higher ethylene pressure typically leads to increased ethylene conversion and 1-butene selectivity.[1] |

| Al/Ti Molar Ratio | An optimal Al/Ti molar ratio exists to maximize 1-butene selectivity; higher ratios can lead to increased polymer formation.[1] |

| Modifier/Ti Molar Ratio | The concentration of modifiers like THF significantly impacts ethylene conversion and 1-butene selectivity.[1] |

Table 2: Effect of Reaction Parameters on Catalyst Performance.

Experimental Protocols

This section provides a generalized experimental protocol for ethylene dimerization based on methodologies reported in the literature. Specific details may vary depending on the catalyst system used.

Catalyst Preparation (Example: Ti-based system)

-

Catalyst Components: Titanium tetrabutoxide (Ti(OC₄H₉)₄), triethylaluminum (TEA), tetrahydrofuran (THF), and 1,2-dichloroethane (EDC) are used as the main catalyst, co-catalyst, modifier, and promoter, respectively.[1] n-Heptane is typically used as the solvent.[1]

-

Preparation: In an inert atmosphere (e.g., nitrogen or argon), a solution of Ti(OC₄H₉)₄ in n-heptane is prepared. Subsequently, the required molar ratios of TEA, THF, and EDC are added to the reactor.

Dimerization Reaction

-

Reactor Setup: The reaction is typically carried out in a high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure controllers, and an ethylene gas inlet.[1]

-

Reaction Execution:

-

The reactor is purged with an inert gas to remove air and moisture.

-

The solvent (n-heptane) and the catalyst components are introduced into the reactor.

-

The reactor is heated to the desired reaction temperature (e.g., 55-60 °C).[1]

-

The reactor is pressurized with ethylene to the desired pressure (e.g., 22 bar).[1]

-

The reaction is allowed to proceed for a specific duration (e.g., 30 minutes) with continuous stirring.[1]

-

-

Reaction Quenching and Product Analysis:

-

After the reaction time, the reactor is cooled, and the pressure is released.

-

The reaction is quenched by adding a substance like methanol/HCl.

-

The product mixture is analyzed using gas chromatography (GC) to determine the composition of the products (1-butene, 2-butene, hexenes, etc.) and the conversion of ethylene.

-

Visualizations

Reaction Mechanisms

Caption: The Cossee-Arlman mechanism for ethylene dimerization.

Caption: The Metallacycle mechanism for ethylene dimerization.

Experimental Workflow

Caption: General experimental workflow for ethylene dimerization.

Conclusion

The synthesis of 1-butene from ethylene dimerization is a well-established and industrially significant process. The choice of catalyst, whether titanium-based, nickel-based, or other systems, along with precise control of reaction conditions, is paramount to achieving high selectivity and yield. The Cossee-Arlman mechanism is the most widely supported pathway for this transformation. Continued research into novel catalytic systems, particularly in the realm of heterogeneous catalysis using materials like metal-organic frameworks and zeolites, promises further improvements in efficiency, selectivity, and sustainability for 1-butene production. This guide provides a foundational understanding for researchers and scientists working in this field, offering insights into the core principles and practical aspects of this important chemical process.

References

- 1. ijcea.org [ijcea.org]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. ijitee.org [ijitee.org]

- 4. Oligomerization | Axens [axens.net]

- 5. pages.uoregon.edu [pages.uoregon.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Spectroscopic Data of 1-Butene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-butene (C₄H₈). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1-butene, both ¹H and ¹³C NMR provide critical data for its structural identification.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-butene reveals five distinct proton environments, although at lower resolutions, the two terminal vinylic protons may appear as a single signal. The integration of the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Data for 1-Butene

| Protons (Structure: H₂Cᵃ=CᵇH-CᶜH₂-CᵈH₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Hᵃ (trans to C₂H₅) | ~5.0 ppm | Doublet of Doublets (dd) | Jac ≈ 17 Hz, Jab ≈ 1.5 Hz | 1H |

| Hᵃ (cis to C₂H₅) | ~5.0 ppm | Doublet of Doublets (dd) | Jbc ≈ 10 Hz, Jab ≈ 1.5 Hz | 1H |

| Hᵇ | ~5.6-5.8 ppm | Multiplet (m) | - | 1H |

| Hᶜ | ~1.9-2.1 ppm | Multiplet (m) | - | 2H |

| Hᵈ | ~0.9-1.0 ppm | Triplet (t) | Jcd ≈ 7.5 Hz | 3H |

Note: At lower resolutions, the two protons at Hᵃ may appear as a single multiplet. The proton ratio is often cited as 2:1:2:3.[1]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-butene shows four distinct signals, corresponding to the four unique carbon atoms in the molecule.[2][3]

Table 2: ¹³C NMR Data for 1-Butene

| Carbon (Structure: C¹H₂=C²H-C³H₂-C⁴H₃) | Chemical Shift (δ) ppm |

| C¹ (=CH₂) | ~113-115 ppm |

| C² (=CH) | ~140 ppm |

| C³ (-CH₂-) | ~27-30 ppm |

| C⁴ (-CH₃) | ~13 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 1-butene is characterized by absorptions typical of an alkene and an alkyl group.

Table 3: Key IR Absorption Bands for 1-Butene

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch (vinylic) | 3095 - 3010 | Medium |

| C-H Stretch (alkyl) | 2975 - 2860 | Strong |

| C=C Stretch (alkene) | 1645 - 1640 | Medium, Sharp |

| -CH₃ Deformation | 1470 - 1370 | Medium |

| =C-H Bend (out-of-plane) | 995 - 905 | Strong |

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the 1-butene molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common method used for volatile compounds like 1-butene.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 1-Butene

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |

| 56 | [C₄H₈]⁺ (Molecular Ion) | Moderate |

| 55 | [C₄H₇]⁺ | Moderate |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak (100%) |

| 39 | [C₃H₃]⁺ | High |

| 29 | [C₂H₅]⁺ | High |

| 28 | [C₂H₄]⁺ | High |

| 27 | [C₂H₃]⁺ | High |

The molecular ion peak at m/z 56 confirms the molecular weight of 1-butene.[5] The most abundant fragment, the base peak, is typically the allyl cation at m/z 41.[6]

Experimental Protocols

4.1. NMR Spectroscopy A typical protocol involves dissolving a sample of 1-butene in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), to avoid solvent signals in the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.[1][2] The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz). For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

4.2. Infrared Spectroscopy For liquid samples, a thin film can be prepared by placing a drop of the substance between two salt plates (e.g., NaCl or KBr). Gas-phase IR spectra are also common and are recorded by introducing the gaseous sample into a gas cell with IR-transparent windows.[4][7] The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[8]

4.3. Mass Spectrometry In Electron Ionization Mass Spectrometry (EI-MS), a gaseous sample of 1-butene is introduced into the ion source of the mass spectrometer. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for 1-butene.

Caption: Workflow of 1-Butene structural elucidation using complementary spectroscopic methods.

References

- 1. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of but-1-ene C4H8 CH3CH2CH=CH3 fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. massbank.eu [massbank.eu]

- 7. 1-Butene [webbook.nist.gov]

- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Butene: IUPAC Nomenclature, Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butene, an important alpha-olefin in the chemical industry. It covers the systematic IUPAC nomenclature and common synonyms, detailed physical and chemical properties, and illustrative experimental protocols for its synthesis and polymerization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of 1-butene is essential.

IUPAC Nomenclature and Synonyms

The systematic name for 1-butene, according to the International Union of Pure and Applied Chemistry (IUPAC), is but-1-ene .[1][2][3] This name is derived from the following rules: the longest carbon chain containing the double bond has four carbon atoms ("but-"), the presence of a double bond is indicated by the "-ene" suffix, and the number "1" specifies that the double bond is located between the first and second carbon atoms.[4]

1-Butene is also known by several synonyms, which are frequently encountered in industrial and academic literature. These include:

Physicochemical Properties

1-Butene is a colorless, flammable gas with a slightly aromatic odor.[1][7] It is readily liquefied and is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene.[7][8][9] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of 1-Butene

| Property | Value | References |

| Molecular Formula | C4H8 | [1][8] |

| Molar Mass | 56.108 g·mol−1 | [1] |

| Appearance | Colorless gas | [1] |

| Odor | Slightly aromatic | [1] |

| Density | 0.62 g/cm³ | [1] |

| Melting Point | -185.3 °C (-301.5 °F; 87.8 K) | [1] |

| Boiling Point | -6.47 °C (20.35 °F; 266.68 K) | [1] |

| Solubility in water | Insoluble | [7][8] |

| Solubility in organic solvents | Soluble in ethanol, ether, benzene | [8][9] |

| Vapor Density (air=1) | 1.93 | [10] |

| Flash Point | -80 °C (-112 °F) | [9] |

| Autoignition Temperature | 384 °C (723 °F) | [10] |

Table 2: Chemical Properties and Safety Information

| Property | Value/Information | References |

| Chemical Formula | C4H8 | [1][8] |

| InChI Key | VXNZUUAINFGPBY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC=C | [1] |

| Lower Explosive Limit (LEL) | 1.6% | [10] |

| Upper Explosive Limit (UEL) | 10.0% | |

| Main Hazards | Extremely flammable | [7] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis and polymerization of 1-butene.

Synthesis of 1-Butene via Dehydration of Butan-1-ol

This protocol describes the acid-catalyzed dehydration of butan-1-ol to produce 1-butene.

Materials:

-

Butan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Heating mantle

-

Distillation apparatus

-

Gas collection apparatus

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to collect the gaseous product.

-

Carefully add a measured volume of butan-1-ol to the round-bottom flask.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the butan-1-ol. A typical ratio is approximately 1:4 (acid:alcohol) by volume.

-

Gently heat the mixture in the round-bottom flask using a heating mantle.

-

As the temperature increases, the dehydration reaction will commence, and gaseous 1-butene will be produced.

-

The 1-butene gas will distill over and can be collected by displacement of water in an inverted graduated cylinder or gas syringe.

-

The primary product will be 1-butene, although small amounts of the isomeric 2-butenes may also be formed.

Polymerization of 1-Butene using a Ziegler-Natta Catalyst

This protocol outlines the polymerization of 1-butene to poly(1-butene) using a classic Ziegler-Natta catalyst system.

Materials:

-

High-purity 1-butene monomer

-

Inert solvent (e.g., heptane, toluene)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Schlenk line or glovebox for inert atmosphere operations

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

All glassware must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can deactivate the catalyst.

-

In the reaction vessel, add the desired amount of inert solvent.

-

Introduce the titanium tetrachloride solution to the solvent.

-

Slowly add the triethylaluminium solution to the reaction vessel. The molar ratio of Al to Ti is a critical parameter and typically ranges from 2:1 to 4:1. A precipitate, the active Ziegler-Natta catalyst, will form.

-

Pressurize the reaction vessel with high-purity 1-butene monomer to the desired pressure.

-

Maintain the reaction at a constant temperature, typically between 50 and 100°C.

-

The polymerization is an exothermic process, so cooling may be required to maintain the desired temperature.

-

After the desired reaction time, terminate the polymerization by adding a quenching agent, such as isopropanol or methanol.

-

The resulting polymer can be isolated by filtration or precipitation, followed by washing with an appropriate solvent to remove catalyst residues.

-

The poly(1-butene) is then dried under vacuum.

Visualizations

Isomers of Butene

The following diagram illustrates the structural relationship between the different isomers of butene, all of which share the same molecular formula (C₄H₈).

Caption: Structural isomers of butene.

Industrial Production Workflow of 1-Butene

This diagram outlines a simplified workflow for the industrial production of 1-butene, primarily through the dimerization of ethylene.

Caption: Industrial production workflow for 1-butene.

References

- 1. askfilo.com [askfilo.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Production of Butene-1 from Ethylene | Semantic Scholar [semanticscholar.org]

- 4. osti.gov [osti.gov]

- 5. Investigation of catalytic reaction of ethylene dimerization to butene-1 by use of DCPDS as a modifier based on response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

Health and safety information for 1-Butene handling

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive health and safety information for the handling and use of 1-Butene (But-1-ene) in a laboratory and research environment. Adherence to these guidelines is critical for ensuring the safety of personnel and the integrity of experimental work.

Chemical and Physical Properties

1-Butene is a colorless, flammable gas with a slightly aromatic odor.[1][2][3] It is classified as a linear alpha-olefin and is typically supplied as a liquefied gas under pressure.[4]

Table 1: Physical and Chemical Properties of 1-Butene

| Property | Value |

| Molecular Formula | C₄H₈[1][5] |

| Molecular Weight | 56.11 g/mol [5][6] |

| Boiling Point | -6.3 °C (21 °F)[6] |

| Melting Point | -185.3 °C (-301.5 °F)[6] |

| Flash Point | -80 °C (-112 °F) |

| Autoignition Temperature | 385 °C (725 °F)[4] |

| Lower Explosive Limit (LEL) | 1.6% by volume in air[6] |

| Upper Explosive Limit (UEL) | 10% by volume in air |

| Vapor Density (Air = 1) | 1.93 - 2.00[1][6] |

| Vapor Pressure | 263 kPa (38.11 psi) @ 21°C (70°F)[3][7] |

| Specific Gravity (Water = 1) | 0.6255 @ 19.9°F[6] |

| Solubility in Water | Insoluble[1][6] |

Hazard Identification and Classification

1-Butene presents several significant hazards that must be managed through proper handling procedures and personal protective equipment.

Primary Hazards:

-

Extreme Flammability: 1-Butene is an extremely flammable gas that can be easily ignited by heat, sparks, or flames.[4] Its vapor is heavier than air and may travel along the ground to a distant ignition source, causing a flashback.[8]

-

Gas Under Pressure: It is a liquefied gas that can explode if heated.[2][4]

-

Asphyxiant: In high concentrations, it can displace oxygen and cause rapid suffocation.[2][9]

-

Health Effects: High concentrations may act as a slight anesthetic, causing drowsiness, dizziness, headache, and unconsciousness.[2][6][9]

-

Frostbite Hazard: Direct contact with the liquid or rapidly expanding gas can cause severe frostbite and cold burns.[2][9][10]

Table 2: Hazard Classifications for 1-Butene

| Classification System | Rating | Description |

| GHS Classification | Flammable Gas, Category 1AGases under pressure, Liquefied gasSpecific Target Organ Toxicity (Single Exposure), Category 3 (Narcotic effects) | Signal Word: Danger H220: Extremely flammable gas.H280: Contains gas under pressure; may explode if heated.H336: May cause drowsiness or dizziness. |

| NFPA 704 Diamond |  Health: 1Flammability: 4Instability: 0 Health: 1Flammability: 4Instability: 0 | Health (Blue): Can cause significant irritation.[6]Flammability (Red): Burns readily; rapidly or completely vaporizes at atmospheric pressure and normal ambient temperature.[6]Instability (Yellow): Normally stable, even under fire conditions.[6] |

Toxicological Data

The acute toxicity of 1-Butene is considered to be low.[11] The primary toxic effects are related to its asphyxiant and narcotic properties at high concentrations.

Table 3: Acute Toxicological Data for 1-Butene

| Test | Species | Route | Value | Reference |

| LC₅₀ | Rat | Inhalation (gas) | > 10,000 ppm (4 hours) | OECD Test Guideline 403[4][6] |

| LC₅₀ | Rat | Inhalation | 658 mg/L (4 hours) | [1] |

| NOAEL (Parental and F1 Offspring) | Rat | Inhalation | 8000 ppm | OECD Guideline 422[11] |

LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in air that is expected to cause the death of 50% of a defined animal population. NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

There is no evidence of adverse effects from repeated (chronic) overexposure, and it is not classified as a carcinogen.[2][11]

Experimental Protocols: Handling and Storage

Strict adherence to the following protocols is mandatory when working with 1-Butene.

General Handling Procedures

-

Risk Assessment: Conduct a thorough risk assessment for any new experimental procedure involving 1-Butene.

-